molecular formula C22H24ClN3O5 B250969 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

カタログ番号: B250969
分子量: 445.9 g/mol
InChIキー: DPWMHMRBKXYYIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用機序

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound blocks downstream signaling pathways that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK in a dose-dependent manner, leading to the inhibition of downstream signaling pathways. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

将来の方向性

There are several future directions for the study of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases, including cancer and autoimmune disorders.
2. Clinical trials to evaluate its efficacy and safety in humans.
3. Optimization of its potency and selectivity to improve its therapeutic potential.
4. Development of combination therapies to enhance its efficacy and reduce potential resistance.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further development and clinical evaluation.

合成法

The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate involves several steps, including the preparation of 4-(4-acetyl-1-piperazinyl)benzoic acid, the coupling of 4-(4-acetyl-1-piperazinyl)benzoic acid with 4-chlorophenyl chloroformate, and the final coupling of the resulting intermediate with methyl 3-aminobenzoate. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders.

特性

分子式

C22H24ClN3O5

分子量

445.9 g/mol

IUPAC名

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H24ClN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)

InChIキー

DPWMHMRBKXYYIA-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

正規SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。